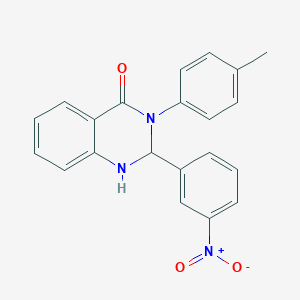
2-(3-Nitro-phenyl)-3-p-tolyl-2,3-dihydro-1H-quinazolin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-Nitro-phenyl)-3-p-tolyl-2,3-dihydro-1H-quinazolin-4-one, also known as Nitrophenylquinazolinone, is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications.
Wirkmechanismus
The mechanism of action of 2-(3-Nitro-phenyl)-3-p-tolyl-2,3-dihydro-1H-quinazolin-4-oneuinazolinone is mainly attributed to its ability to inhibit protein kinase CK2. Protein kinase CK2 is a serine/threonine kinase that plays a crucial role in various cellular processes such as cell proliferation, differentiation, and apoptosis. 2-(3-Nitro-phenyl)-3-p-tolyl-2,3-dihydro-1H-quinazolin-4-oneuinazolinone binds to the ATP-binding site of CK2 and prevents its activity, leading to the inhibition of downstream signaling pathways.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of 2-(3-Nitro-phenyl)-3-p-tolyl-2,3-dihydro-1H-quinazolin-4-oneuinazolinone are mainly related to its inhibition of protein kinase CK2. CK2 is involved in various cellular processes such as DNA repair, cell cycle regulation, and apoptosis. Inhibition of CK2 by 2-(3-Nitro-phenyl)-3-p-tolyl-2,3-dihydro-1H-quinazolin-4-oneuinazolinone can lead to the dysregulation of these processes, which may result in cell death or growth inhibition.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 2-(3-Nitro-phenyl)-3-p-tolyl-2,3-dihydro-1H-quinazolin-4-oneuinazolinone is its ability to inhibit protein kinase CK2, which is a promising target for the development of new anticancer drugs. 2-(3-Nitro-phenyl)-3-p-tolyl-2,3-dihydro-1H-quinazolin-4-oneuinazolinone has also been shown to exhibit antibacterial and antifungal activities, making it a potential candidate for the development of new antimicrobial agents. However, 2-(3-Nitro-phenyl)-3-p-tolyl-2,3-dihydro-1H-quinazolin-4-oneuinazolinone has some limitations for lab experiments, such as its low solubility in water and some organic solvents, which may affect its bioavailability and activity.
Zukünftige Richtungen
2-(3-Nitro-phenyl)-3-p-tolyl-2,3-dihydro-1H-quinazolin-4-oneuinazolinone has great potential for future research in various fields such as medicinal chemistry, material science, and analytical chemistry. One of the future directions for 2-(3-Nitro-phenyl)-3-p-tolyl-2,3-dihydro-1H-quinazolin-4-oneuinazolinone is the development of new CK2 inhibitors with improved potency and selectivity. 2-(3-Nitro-phenyl)-3-p-tolyl-2,3-dihydro-1H-quinazolin-4-oneuinazolinone-based fluorescent dyes and sensors can also be further optimized for various applications such as bioimaging and sensing. In analytical chemistry, 2-(3-Nitro-phenyl)-3-p-tolyl-2,3-dihydro-1H-quinazolin-4-oneuinazolinone can be used as a derivatizing agent for the analysis of other biomolecules such as nucleic acids and carbohydrates.
Synthesemethoden
2-(3-Nitro-phenyl)-3-p-tolyl-2,3-dihydro-1H-quinazolin-4-oneuinazolinone can be synthesized through a one-pot reaction of 2-aminobenzonitrile, p-tolylacetic acid, and 3-nitrobenzaldehyde in the presence of a catalyst such as p-toluenesulfonic acid. The reaction proceeds through a condensation reaction, followed by cyclization and reduction to yield the final product. The yield of 2-(3-Nitro-phenyl)-3-p-tolyl-2,3-dihydro-1H-quinazolin-4-oneuinazolinone can be improved by optimizing the reaction conditions such as temperature, solvent, and reactant ratio.
Wissenschaftliche Forschungsanwendungen
2-(3-Nitro-phenyl)-3-p-tolyl-2,3-dihydro-1H-quinazolin-4-oneuinazolinone has been extensively studied for its potential applications in various fields such as medicinal chemistry, material science, and analytical chemistry. In medicinal chemistry, 2-(3-Nitro-phenyl)-3-p-tolyl-2,3-dihydro-1H-quinazolin-4-oneuinazolinone has been identified as a potent inhibitor of protein kinase CK2, which is involved in various cellular processes such as cell proliferation and differentiation. 2-(3-Nitro-phenyl)-3-p-tolyl-2,3-dihydro-1H-quinazolin-4-oneuinazolinone has also been shown to exhibit antibacterial and antifungal activities, making it a promising candidate for the development of new antimicrobial agents.
In material science, 2-(3-Nitro-phenyl)-3-p-tolyl-2,3-dihydro-1H-quinazolin-4-oneuinazolinone has been used as a building block for the synthesis of fluorescent dyes and sensors. 2-(3-Nitro-phenyl)-3-p-tolyl-2,3-dihydro-1H-quinazolin-4-oneuinazolinone-based dyes have been shown to exhibit excellent photophysical properties such as high quantum yield and good photostability, making them suitable for various applications such as bioimaging and sensing.
In analytical chemistry, 2-(3-Nitro-phenyl)-3-p-tolyl-2,3-dihydro-1H-quinazolin-4-oneuinazolinone has been used as a derivatizing agent for the analysis of amino acids and peptides by high-performance liquid chromatography. 2-(3-Nitro-phenyl)-3-p-tolyl-2,3-dihydro-1H-quinazolin-4-oneuinazolinone reacts with primary and secondary amines in amino acids and peptides to form stable fluorescent derivatives, which can be detected by fluorescence detection.
Eigenschaften
CAS-Nummer |
5564-51-2 |
|---|---|
Produktname |
2-(3-Nitro-phenyl)-3-p-tolyl-2,3-dihydro-1H-quinazolin-4-one |
Molekularformel |
C21H17N3O3 |
Molekulargewicht |
359.4 g/mol |
IUPAC-Name |
3-(4-methylphenyl)-2-(3-nitrophenyl)-1,2-dihydroquinazolin-4-one |
InChI |
InChI=1S/C21H17N3O3/c1-14-9-11-16(12-10-14)23-20(15-5-4-6-17(13-15)24(26)27)22-19-8-3-2-7-18(19)21(23)25/h2-13,20,22H,1H3 |
InChI-Schlüssel |
MXFUIUPCZDUIPC-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)N2C(NC3=CC=CC=C3C2=O)C4=CC(=CC=C4)[N+](=O)[O-] |
Kanonische SMILES |
CC1=CC=C(C=C1)N2C(NC3=CC=CC=C3C2=O)C4=CC(=CC=C4)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



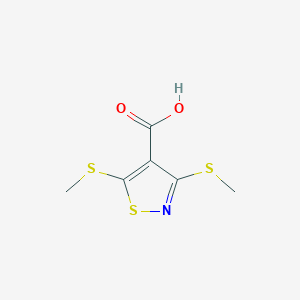
![2-amino-5-oxo-4-[2-(trifluoromethyl)phenyl]-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile](/img/structure/B187936.png)
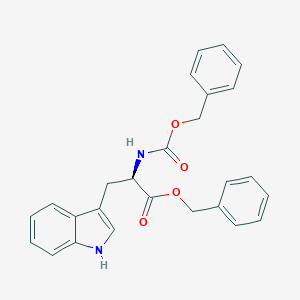
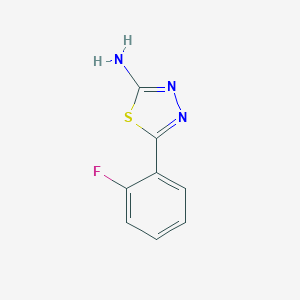
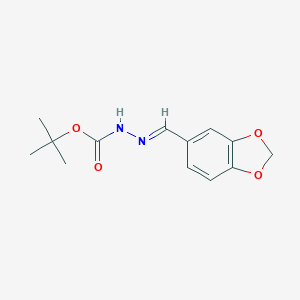
![N-[4-(2,5-dimethylpyrrol-1-yl)phenyl]acetamide](/img/structure/B187943.png)
![N-(4-butoxyphenyl)-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]acetamide](/img/structure/B187945.png)
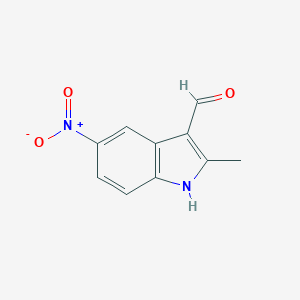
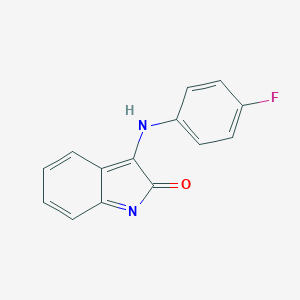
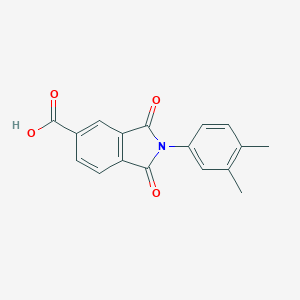
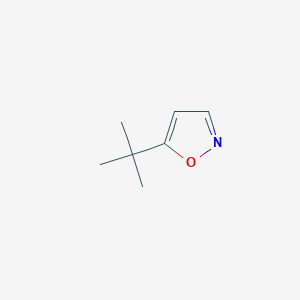
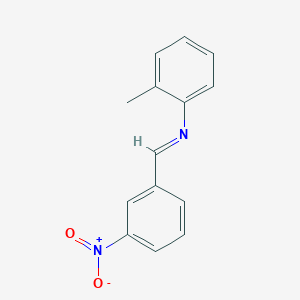
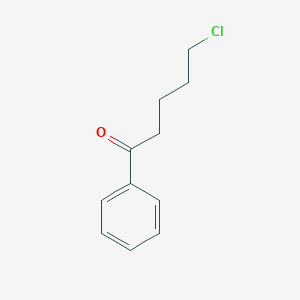
![[(1S,2R)-2-Acetyloxy-1-[(2R)-6-oxo-2,3-dihydropyran-2-yl]-2-phenylethyl] acetate](/img/structure/B187956.png)